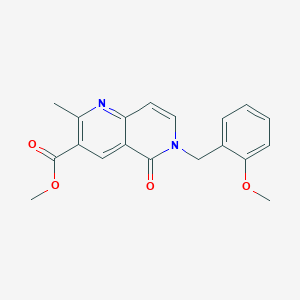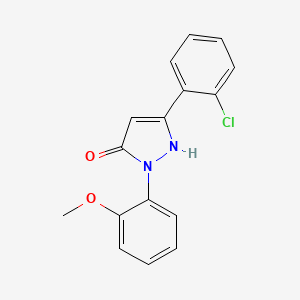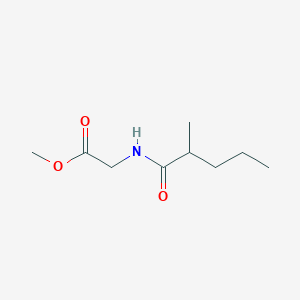
N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide: is an organic compound with the molecular formula C24H24N2O4 It is known for its unique structure, which includes two ethoxyphenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-ethoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-ethoxyaniline to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
- N,N’-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide
- N,N’-bis(2-chlorophenyl)benzene-1,3-dicarboxamide
- N,N’-bis(2-fluorophenyl)benzene-1,3-dicarboxamide
Comparison: N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Properties
CAS No. |
83390-09-4 |
|---|---|
Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-N,3-N-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-14-7-5-12-19(21)25-23(27)17-10-9-11-18(16-17)24(28)26-20-13-6-8-15-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
YGTXATDXQCPBRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azepan-1-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11178466.png)
![2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11178473.png)
![7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11178475.png)
![6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11178485.png)

![5-methyl-3-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B11178494.png)


![3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11178531.png)
![N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B11178540.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11178546.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(3-ethoxypropyl)benzamide](/img/structure/B11178556.png)
![1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11178557.png)
